molecular formula C23H28ClN3OS B5144792 1-(3-chlorophenyl)-4-{1-[(phenylthio)acetyl]-3-piperidinyl}piperazine

1-(3-chlorophenyl)-4-{1-[(phenylthio)acetyl]-3-piperidinyl}piperazine

Cat. No. B5144792
M. Wt: 430.0 g/mol
InChI Key: MAZWLFSIUZPILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-{1-[(phenylthio)acetyl]-3-piperidinyl}piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention from the scientific community due to its potential applications in various research fields.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-{1-[(phenylthio)acetyl]-3-piperidinyl}piperazine involves its activity as a serotonin receptor agonist. This compound binds to the serotonin receptor and activates it, leading to the release of neurotransmitters such as dopamine and norepinephrine. This activity is responsible for the potential therapeutic effects of this compound in various neurological disorders.
Biochemical and physiological effects:
1-(3-chlorophenyl)-4-{1-[(phenylthio)acetyl]-3-piperidinyl}piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine and norepinephrine in the brain, which can lead to improved mood and cognitive function. It has also been shown to decrease the levels of stress hormones such as cortisol, which can lead to reduced anxiety and stress.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-chlorophenyl)-4-{1-[(phenylthio)acetyl]-3-piperidinyl}piperazine in lab experiments include its high purity and yield, as well as its potential therapeutic effects. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1-(3-chlorophenyl)-4-{1-[(phenylthio)acetyl]-3-piperidinyl}piperazine. These include further studies on its mechanism of action, potential side effects, and therapeutic applications. Additionally, research on the synthesis of analogs of this compound may lead to the development of more potent and selective drugs for the treatment of neurological disorders.

Synthesis Methods

The synthesis of 1-(3-chlorophenyl)-4-{1-[(phenylthio)acetyl]-3-piperidinyl}piperazine involves the reaction between 3-chlorophenylpiperazine and phenylthioacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The product is obtained in high yield and purity by simple filtration and washing.

Scientific Research Applications

1-(3-chlorophenyl)-4-{1-[(phenylthio)acetyl]-3-piperidinyl}piperazine has potential applications in various research fields such as neuroscience, pharmacology, and medicinal chemistry. This compound has been studied for its activity as a serotonin receptor agonist, which makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has also been studied for its potential as an antipsychotic drug due to its ability to modulate dopamine receptor activity.

properties

IUPAC Name

1-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3OS/c24-19-6-4-7-20(16-19)25-12-14-26(15-13-25)21-8-5-11-27(17-21)23(28)18-29-22-9-2-1-3-10-22/h1-4,6-7,9-10,16,21H,5,8,11-15,17-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZWLFSIUZPILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CSC2=CC=CC=C2)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-4-{1-[(phenylthio)acetyl]-3-piperidinyl}piperazine

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